molecular formula C18H18N4OS B3016067 2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097859-20-4

2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B3016067
CAS No.: 2097859-20-4
M. Wt: 338.43
InChI Key: CWAXQOHYGHURPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modelling

The compound has been involved in the synthesis and molecular modelling studies aimed at developing potential anticonvulsant agents. Novel derivatives, including naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione, have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed significant delay in the onset of convulsion and prolongation of survival time, indicating CNS depressant activity through modulation of GABA-A receptors (Ghareb et al., 2017).

Antimicrobial Activities

Another research avenue explores the compound's potential in antimicrobial activities. Dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have shown significant in vitro antimicrobial effects against pathogenic fungi and bacteria, suggesting the compound's utility in developing new antimicrobial agents (Mathew et al., 2010).

Fluorescent Sigma Ligands

The compound's structural derivatives, containing naphthol as a fluorescent moiety, have been prepared as potential fluorescent sigma ligands. These derivatives showed significant affinities toward sigma receptors and exhibited promising fluorescence features, suggesting their potential use in "green" binding assays (Ferorelli et al., 2007).

Dopamine Receptor Agonists

In the field of neuroscience, hybrid molecules combining aminotetralin and piperazine molecular fragments derived from dopamine receptor agonist and antagonist molecules have been developed. These molecules exhibited high affinity and selectivity for the dopamine D3 receptor, demonstrating potent agonist properties and suggesting their potential in treating neurological disorders (Dutta et al., 2004).

Biological Activity and Crystal Structure

The compound has also been studied for its antifungal and antivirus activities against tobacco mosaic virus, highlighting its potential as a biologically active drug. Crystal structure analysis has provided insights into the compound's molecular conformation and intermolecular hydrogen bonding, contributing to its biological activity (Wang et al., 2011).

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(12-15-6-3-5-14-4-1-2-7-16(14)15)22-10-8-21(9-11-22)17-13-19-24-20-17/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXQOHYGHURPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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